molecular formula C23H23ClN2O3S B1139578 7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride CAS No. 106447-41-0

7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride

Cat. No. B1139578
CAS RN: 106447-41-0
M. Wt: 442.96
InChI Key:
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Description

7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride is a useful research compound. Its molecular formula is C23H23ClN2O3S and its molecular weight is 442.96. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agent Development

Beta-lactam antibiotics: are a class of broad-spectrum antibiotics that include penicillins, cephalosporins, and carbapenems. This compound, due to its structural similarity to beta-lactam antibiotics, could be investigated for its efficacy against bacteria that are resistant to conventional antibiotics. Research could focus on its mechanism of action , particularly its interaction with bacterial enzymes like beta-lactamases that confer resistance to bacteria .

Enzyme Inhibition Studies

The compound could serve as a key inhibitor in studies aimed at understanding the function of beta-lactamases . These enzymes are responsible for antibiotic resistance, and inhibitors can help in designing strategies to overcome this resistance. Detailed kinetic studies can elucidate the binding efficiency and inhibitory potency of the compound .

Pharmacokinetics and Dynamics

Research can be directed towards understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effects and mechanisms of action) of the compound. This would involve complex in vivo and in vitro experiments to determine optimal dosages and potential side effects .

Drug Synthesis and Design

As a potential precursor in drug synthesis, this compound could be used to develop new cephalosporin derivatives. Synthetic pathways could be explored to modify the compound and enhance its antibacterial properties or reduce its potential to induce resistance .

Chemical Biology Probes

In chemical biology, the compound could be tagged with fluorescent markers or other probes to study bacterial cell wall synthesis. This application would be particularly useful in visualizing the action of beta-lactam antibiotics at the molecular level .

Resistance Mechanism Mapping

The compound could be used in genetic studies to map resistance mechanisms. By understanding how bacteria mutate to resist such compounds, new strategies can be developed to prevent or predict resistance patterns .

Computational Modeling

Computational studies could use the structure of this compound to model interactions with bacterial proteins. Molecular docking and dynamics simulations could predict how modifications to the compound affect its binding to target enzymes .

Biochemical Assays

Biochemical assays could be designed to test the efficacy of the compound against a variety of bacterial strains. These assays would provide valuable data on the spectrum of activity and could lead to the development of a new class of antibiotics .

properties

IUPAC Name

benzhydryl 7-amino-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S.ClH/c1-2-9-17-14-29-22-18(24)21(26)25(22)19(17)23(27)28-20(15-10-5-3-6-11-15)16-12-7-4-8-13-16;/h2-13,18,20,22H,14,24H2,1H3;1H/b9-2-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFZFEUVSJDIEZ-LABXZRATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride

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